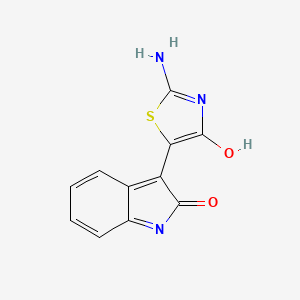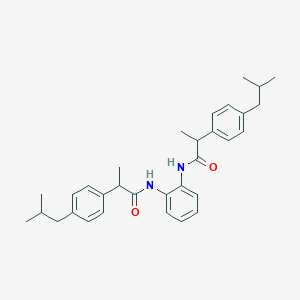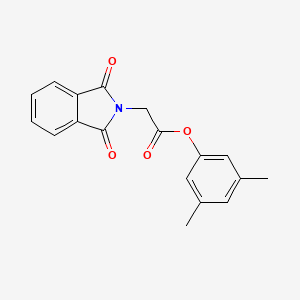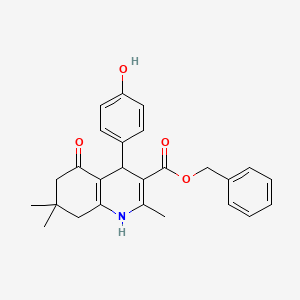![molecular formula C18H12BrN9O5 B11699065 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699065.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)méthylidène]-5-(4-nitrophényl)-1H-1,2,3-triazole-4-carbohydrazide est un composé organique complexe qui présente plusieurs groupes fonctionnels, notamment des groupes oxadiazole, triazole et nitrophényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)méthylidène]-5-(4-nitrophényl)-1H-1,2,3-triazole-4-carbohydrazide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés incluent la formation du cycle oxadiazole, du cycle triazole et les réactions de couplage ultérieures pour introduire les différents substituants.
Formation du cycle oxadiazole : Cette étape implique la cyclisation d'un précurseur approprié, tel qu'un hydrazide, avec un dérivé de nitrile ou d'acide carboxylique approprié en conditions acides ou basiques.
Formation du cycle triazole : Le cycle triazole peut être synthétisé via une réaction de cycloaddition dipolaire-1,3 entre un azide et une alkyne.
Réactions de couplage : Le composé final est obtenu en couplant les intermédiaires oxadiazole et triazole avec les aldéhydes et amines aromatiques appropriés dans des conditions adéquates, telles que le reflux dans l'éthanol ou l'utilisation d'un catalyseur.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu, le criblage à haut débit des conditions de réaction et le développement de méthodes de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)méthylidène]-5-(4-nitrophényl)-1H-1,2,3-triazole-4-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile, en fonction des substituants et des conditions de réaction.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Catalyseurs : Palladium sur carbone (Pd/C), iodure de cuivre(I) (CuI).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que la réduction peut conduire à la formation d'amines ou d'alcools.
Applications de recherche scientifique
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)méthylidène]-5-(4-nitrophényl)-1H-1,2,3-triazole-4-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie médicinale : La structure unique du composé en fait un candidat potentiel pour le développement de médicaments, en particulier en tant qu'agent antimicrobien ou anticancéreux.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Chimie industrielle : Il peut servir de précurseur pour la synthèse d'autres molécules organiques complexes utilisées dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)méthylidène]-5-(4-nitrophényl)-1H-1,2,3-triazole-4-carbohydrazide dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en inhibant leur activité ou en modulant leur fonction. Les multiples groupes fonctionnels du composé lui permettent de s'engager dans diverses interactions, notamment les liaisons hydrogène, l'empilement π-π et la coordination avec les ions métalliques.
Applications De Recherche Scientifique
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of other complex organic molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(4-amino-1,2,4-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)méthylidène]-5-(4-nitrophényl)-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-amino-1,3,4-oxadiazol-2-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)méthylidène]-5-(4-nitrophényl)-1H-1,2,3-triazole-4-carbohydrazide
Unicité
L'unicité de 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)méthylidène]-5-(4-nitrophényl)-1H-1,2,3-triazole-4-carbohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C18H12BrN9O5 |
|---|---|
Poids moléculaire |
514.2 g/mol |
Nom IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H12BrN9O5/c19-11-3-6-13(29)10(7-11)8-21-23-18(30)14-15(9-1-4-12(5-2-9)28(31)32)27(26-22-14)17-16(20)24-33-25-17/h1-8,29H,(H2,20,24)(H,23,30)/b21-8+ |
Clé InChI |
OHAWZQFPYKRSTN-ODCIPOBUSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC(=C4)Br)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11698994.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698997.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11699004.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11699005.png)
![(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699015.png)


![(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11699030.png)

![4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline](/img/structure/B11699041.png)

![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11699048.png)
![N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B11699050.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699053.png)
